Rubiarbonol B

Non-small cell lung cancer EGFR inhibition tyrosine kinase targeting

Researchers studying apoptosis resistance in colorectal cancer face a gap: standard agents cannot dissect cell death pathway crosstalk. Rubiarbonol B uniquely activates caspase-8-mediated apoptosis and switches to RIPK1-dependent necroptosis upon caspase-8 inhibition, enabling dual-mode studies inaccessible to staurosporine or TNFα-based cocktails. • Dual-mode apoptosis/necroptosis modulator for CRC pathway studies. • Minimal 3β,7β,19α-trihydroxylation baseline for arborane SAR reference. • Negative control for EGFR/MET/AKT1 kinase assays. • Antiplatelet activity at 150 µM (AA- and collagen-induced).

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
Cat. No. B1180660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiarbonol B
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O
InChIInChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19-,20-,21+,22-,23-,24-,25-,27+,28-,29-,30+/m0/s1
InChIKeyPZBGHZIQCYOWLL-YMHFVTRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Rubiarbonol B Procurement Guide


Rubiarbonol B (CAS: 130288-60-7; synonym: Rubianol h; molecular formula: C30H50O3; molecular weight: 458.72) is a pentacyclic triterpenoid of the arborane (arborinane) structural class, originally isolated and characterized from Rubia cordifolia var. pratensis and R. oncotricha [1]. Its IUPAC name is 3β,7β,19α-trihydroxyarbor-9(11)-ene [2]. This compound is distinguished from closely related arborane triterpenoids by its specific hydroxylation pattern at the C-3, C-7, and C-19 positions, which confers a distinct biological profile that cannot be assumed for other in-class compounds .

Rubiarbonol B Specificity


Arborane-type triterpenoids exhibit substantial functional divergence despite their shared pentacyclic core scaffold. Minor variations in hydroxylation, acetylation, or oxidation states produce compounds with orthogonal biological activities and target engagement profiles. For instance, the C-3 acetylated derivative 3-O-acetylrubiarbonol B (ARu-B) preferentially targets EGFR and MET kinases with markedly different potency and selectivity compared to the parent Rubiarbonol B (Ru-B) [1]. Similarly, among structurally proximate analogs isolated from the same Rubia species—including Rubiarbonol A (3β,7β,19α,28-tetrahydroxyarbor-9(11)-ene), Rubiarbonol C (2α-acetoxy-3β,7β,19α-trihydroxyarbor-9(11)-ene), and Rubiarbonol D (3β-acetoxy-2α,7β,19α-trihydroxyarbor-9(11)-ene)—each displays a distinct activity signature [2]. Substituting any of these compounds without empirical validation introduces uncontrolled variables that compromise experimental reproducibility and interpretive validity.

Rubiarbonol B Comparative Evidence


EGFR/MET Targeting vs. Acetylated Derivative

In a direct comparative study of Rubiarbonol B (Ru-B) and its C-3 acetylated derivative 3-O-acetylrubiarbonol B (ARu-B) against NSCLC cell lines, ARu-B demonstrated substantially greater antiproliferative potency. ARu-B treatment resulted in EGFR, MET, and AKT1 inhibition in both gefitinib-sensitive (HCC827) and gefitinib-resistant (HCC827GR) cells, an activity not observed for the parent compound Ru-B [1]. Molecular docking analysis indicated that ARu-B can interact with EGFR and MET via distinct binding modes, including potential occupancy of either the ATP-binding pocket or the substrate-binding pocket [1].

Non-small cell lung cancer EGFR inhibition tyrosine kinase targeting

Selective Cytotoxicity in Cancer Cells

The selectivity of Rubiarbonol B for cancer cells relative to normal cells was quantified in the same comparative study. In normal human epidermal keratinocytes (HEKa cells), both Ru-B and ARu-B exhibited substantially higher IC50 values compared to their potency against NSCLC cancer cells, indicating a measurable selectivity window [1].

Cancer cell selectivity cytotoxicity profiling therapeutic window

Apoptosis-Necroptosis Switch in Colorectal Cancer

Rubiarbonol B (Ru-B) was identified through a systematic screen of arborinane triterpenoids purified from Rubia philippinesis as a potent caspase-8 activator that induces DISC-mediated apoptosis across multiple cancer cell types [1]. Critically, in RIPK3-expressing human colorectal cancer (CRC) cells, pharmacological or genetic inhibition of caspase-8 converted Ru-B-induced cell death from apoptosis to necroptosis via upregulation of RIPK1 phosphorylation [1]. Ru-B-induced cell death was nearly completely eliminated in RIPK1-deficient cells [1]. This context-dependent death-mode switching occurs independently of TNF receptor signaling and is mediated by NOX1-derived ROS production [1].

Colorectal cancer necroptosis apoptosis resistance RIPK1 activation

Antiplatelet Aggregation vs. Rubiarbonol A

The antiplatelet aggregation activities of Rubiarbonol B and its structural analog Rubiarbonol A were evaluated using a standard protocol. Both compounds demonstrated measurable antiplatelet aggregation activity when tested at 150 µM concentration against arachidonic acid- and collagen-induced platelet aggregation [1]. Notably, no significant quantitative differentiation was reported between the two compounds in this assay, suggesting functional equivalence in this specific biological context.

Antiplatelet aggregation cardiovascular research natural product pharmacology

Hydroxylation Pattern vs. Arborane Analogs

Rubiarbonol B is structurally defined as 3β,7β,19α-trihydroxyarbor-9(11)-ene [1]. This hydroxylation pattern at three distinct positions (C-3, C-7, and C-19) differentiates it from all other rubiarbonol congeners in the arborane series. Rubiarbonol A possesses an additional C-28 hydroxyl (3β,7β,19α,28-tetrahydroxyarbor-9(11)-ene). Rubiarbonol C features C-2 acetylation (2α-acetoxy-3β,7β,19α-trihydroxyarbor-9(11)-ene). Rubiarbonol D is C-3 acetylated and C-2 hydroxylated (3β-acetoxy-2α,7β,19α-trihydroxyarbor-9(11)-ene). Rubiarbonol E contains an additional hydroxyl at C-2 (2α,3β,7β,19α-tetrahydroxyarbor-9(11)-ene). Rubiarbonol F incorporates hydroxyls at C-2, C-3, C-7, C-19, and C-28 (2α,3β,7β,19α,28-pentahydroxyarbor-9(11)-ene) [1].

Triterpenoid structural classification natural product chemistry arborane scaffold

Purity and Sourcing Specifications

Rubiarbonol B is commercially available as a research-grade natural product isolate with defined purity specifications. Reputable vendors supply the compound at ≥98% purity (HPLC-verified), typically as a powder with CAS 130288-60-7 [1]. The compound is isolated from the roots of Rubia yunnanensis or Rubia cordifolia [2]. Molecular formula is consistently reported as C30H50O3 with molecular weight of 458.72 g/mol . Storage recommendations include powder stability at -20°C for up to 3 years or at 2-8°C for up to 24-36 months when sealed .

Natural product sourcing compound purity experimental reproducibility

Rubiarbonol B Applications


Necroptosis Bypass in Apoptosis-Resistant CRC

Rubiarbonol B is uniquely suited for studies examining the therapeutic circumvention of apoptosis resistance in colorectal cancer. Its demonstrated ability to activate caspase-8-mediated apoptosis under baseline conditions, and to switch to RIPK1-dependent necroptosis upon caspase-8 inhibition or deficiency, provides a tractable experimental system for dissecting cell death pathway crosstalk [1]. This dual-mode capability is not shared by standard apoptosis inducers (e.g., staurosporine) or necroptosis-specific agents (e.g., TNFα + SMAC mimetic + zVAD), making Rubiarbonol B a distinct tool for this niche application.

SAR of Arborane Hydroxylation Patterns

The precisely defined 3β,7β,19α-trihydroxylation pattern of Rubiarbonol B serves as a defined reference scaffold for systematic SAR investigations of the arborane triterpenoid class [1]. Researchers comparing Rubiarbonol A (additional C-28 hydroxyl), Rubiarbonol C-F (varied acetylation and hydroxylation), or semi-synthetic derivatives can attribute differential biological activities to specific structural modifications. Rubiarbonol B provides the minimal hydroxylation baseline among the rubiarbonol series, offering a cleaner reference point than more heavily substituted congeners.

EGFR/MET Kinase Assay Negative Control

Based on direct comparative data showing that Rubiarbonol B (Ru-B) does not inhibit EGFR, MET, or AKT1 kinases, whereas its C-3 acetylated derivative ARu-B does, Ru-B functions as an appropriate negative control or baseline comparator in assays designed to interrogate arborane triterpenoid effects on tyrosine kinase signaling [1]. Procurement of both Ru-B and ARu-B from a single validated source enables rigorous, internally controlled experimental designs in NSCLC or other kinase-driven cancer models.

Antiplatelet Aggregation Screening

For laboratories engaged in natural product-based antiplatelet aggregation screening, Rubiarbonol B offers a well-characterized arborane triterpenoid with documented activity against both arachidonic acid- and collagen-induced platelet aggregation at 150 µM [1]. While functionally comparable to Rubiarbonol A in this context, the ≥98% purity and established supply chain of Rubiarbonol B may offer procurement advantages over less readily available analogs, making it a practical choice for inclusion in screening panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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